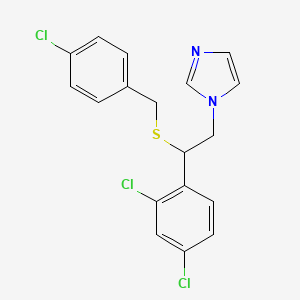
Sulconazole
Cat. No. B1214277
M. Wt: 397.7 g/mol
InChI Key: AFNXATANNDIXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04038409
Procedure details


To a stirred solution of 330 mg sodium hydroxide in 30 ml methanol under nitrogen is added 810 mg of 1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate and the mixture is stirred at room temperature for ca. 30 minutes (until thin layer chromatography shows the disappearance of the ester). α,p-dichlorotoluene (350 mg) is then added, the solution stirred a further 15 minutes and the solvent removed under reduced pressure. Ether and water are then added to the residue and the ether extract washed with water, dried (MgSO4) and concentrated. Dropwise addition of nitric acid (d = 1.42) until precipitation is complete gives the nitrate salt of 1-[2,4-dichloro-β-(4-chlorobenzylthio)phenethyl]imidazole, recrystallized from acetone, mp 130.5°-132° C.

Name
1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate
Quantity
810 mg
Type
reactant
Reaction Step One


[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name

Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].C(O)(=O)C(O)=O.[Cl:9][C:10]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:11]=1[CH:12]([S:19][C:20]([CH3:22])=O)[CH2:13][N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1.[CH:28]1C(CCl)=[CH:32][CH:31]=[C:30]([Cl:36])[CH:29]=1>CO>[Cl:9][C:10]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:11]=1[CH:12]([S:19][CH2:20][C:22]1[CH:32]=[CH:31][C:30]([Cl:36])=[CH:29][CH:28]=1)[CH2:13][N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
330 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate
|
|
Quantity
|
810 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O.ClC1=C(C(CN2C=NC=C2)SC(=O)C)C=CC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1CCl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at room temperature for ca. 30 minutes (until thin layer chromatography
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution stirred a further 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ether and water are then added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the ether extract
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dropwise addition of nitric acid (d = 1.42)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until precipitation
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(CN2C=NC=C2)SCC2=CC=C(C=C2)Cl)C=CC(=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
